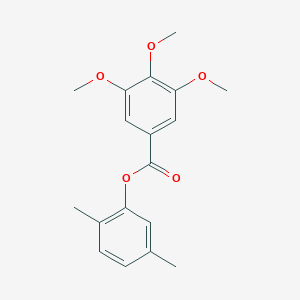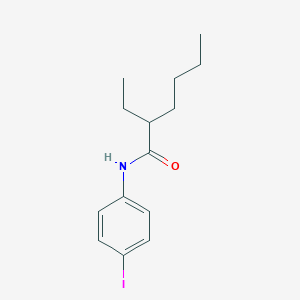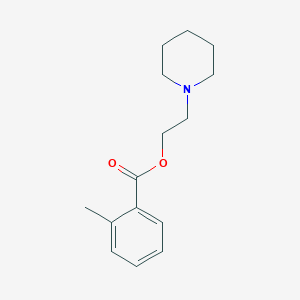
4,8-Dimethyl-6-phenylazulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Dimethyl-6-phenylazulene is a chemical compound that belongs to the class of azulenes. It is a yellowish-green colored liquid that has a characteristic odor. This chemical compound has been studied extensively due to its potential applications in various fields, including scientific research.
Mecanismo De Acción
The mechanism of action of 4,8-Dimethyl-6-phenylazulene is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways.
Biochemical and Physiological Effects:
4,8-Dimethyl-6-phenylazulene has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of various cancer cell lines. In addition, it has been found to exhibit antioxidant activity, which may help to protect against oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4,8-Dimethyl-6-phenylazulene in lab experiments is its ability to exhibit a wide range of biological activities. This makes it a versatile compound that can be used in a variety of applications. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 4,8-Dimethyl-6-phenylazulene. One area of interest is the development of new synthetic methods for the production of this compound. Another area of interest is the further investigation of its biological activities, particularly its potential use as a fluorescent probe in biological imaging. Additionally, there is potential for the development of new therapeutic agents based on the structure of 4,8-Dimethyl-6-phenylazulene.
Métodos De Síntesis
The synthesis of 4,8-Dimethyl-6-phenylazulene can be achieved through a variety of methods. One of the most common methods involves the reaction of 1,2-dimethylbenzene with phenylacetylene in the presence of a catalyst. Another method involves the reaction of 4,8-dimethyl-6-phenylazulenone with a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
4,8-Dimethyl-6-phenylazulene has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and antioxidant properties. It has also been studied for its potential use as a fluorescent probe in biological imaging.
Propiedades
Fórmula molecular |
C18H16 |
|---|---|
Peso molecular |
232.3 g/mol |
Nombre IUPAC |
4,8-dimethyl-6-phenylazulene |
InChI |
InChI=1S/C18H16/c1-13-11-16(15-7-4-3-5-8-15)12-14(2)18-10-6-9-17(13)18/h3-12H,1-2H3 |
Clave InChI |
VZINPMRSBOEDPV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C2C1=CC=C2)C)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC(=CC(=C2C1=CC=C2)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



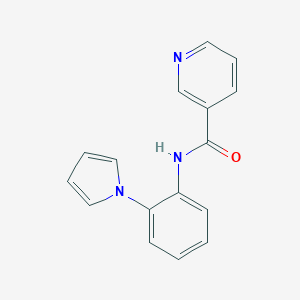
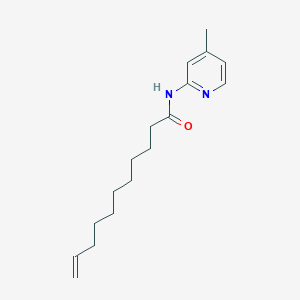

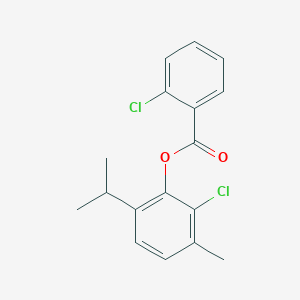
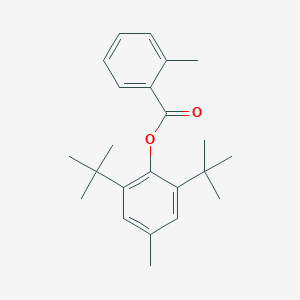
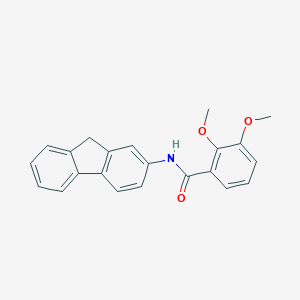
![10-[(3-Methylbenzoyl)oxy]decyl 3-methylbenzoate](/img/structure/B289682.png)
![4-[(2,6-Dimethoxybenzoyl)oxy]phenyl 2,6-dimethoxybenzoate](/img/structure/B289683.png)


